molecular formula C19H22N2O2 B2761198 N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide CAS No. 2411264-21-4

N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide

Cat. No.: B2761198
CAS No.: 2411264-21-4
M. Wt: 310.397
InChI Key: CLFYBWONTQQDLY-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxycyclobutyl group, a quinolinyl group, and a prop-2-enamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxycyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the hydroxycyclobutyl ring. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Quinolinyl Group Introduction: The quinolinyl group is introduced through a nucleophilic substitution reaction, where the hydroxycyclobutyl intermediate reacts with a quinoline derivative under basic conditions.

    Amide Bond Formation: The final step involves the coupling of the hydroxycyclobutyl-quinoline intermediate with a prop-2-enamide derivative. This step typically requires the use of coupling reagents such as carbodiimides (e.g., EDC) to form the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like PCC or KMnO4.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as LiAlH4.

    Substitution: The quinolinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Functionalized quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxycyclobutyl group may enhance binding affinity, while the quinolinyl group can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Hydroxycyclopentyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide
  • N-[(1-Hydroxycyclohexyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide
  • N-[(1-Hydroxycyclobutyl)methyl]-N-[(7-methylquinolin-6-yl)methyl]prop-2-enamide

Uniqueness

N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydroxycyclobutyl group provides a rigid and strained ring system, while the quinolinyl group offers aromaticity and potential for π-π interactions. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1-hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-17(22)21(13-19(23)7-5-8-19)12-15-10-14(2)18-16(11-15)6-4-9-20-18/h3-4,6,9-11,23H,1,5,7-8,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFYBWONTQQDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)CN(CC3(CCC3)O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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